(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(3’-Chloro-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a chlorine atom substituted at the 3’ position and a methanol group attached to the 3 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Chloro-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Halogenation: The biphenyl compound is first halogenated to introduce a chlorine atom at the 3’ position. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide in the presence of a catalyst.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 3 position of the biphenyl ring. This can be done through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: Finally, the hydroxyl group is reduced to form the methanol group. This reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (3’-Chloro-[1,1’-biphenyl]-3-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
(3’-Chloro-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3’-Chloro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobiphenyl: Similar structure but lacks the methanol group.
3-Hydroxybiphenyl: Similar structure but lacks the chlorine atom.
3-Methoxybiphenyl: Similar structure but has a methoxy group instead of a methanol group.
Uniqueness
(3’-Chloro-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a chlorine atom and a methanol group on the biphenyl core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-(3-chlorophenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMILDJVAAINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362617 |
Source
|
Record name | [3-(3-chlorophenyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-37-0 |
Source
|
Record name | [3-(3-chlorophenyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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